molecular formula C17H23BN2O2 B8248939 3-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

3-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B8248939
M. Wt: 298.2 g/mol
InChI Key: IUHYDSQXNSRXHV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a complex organic compound that belongs to the class of indazoles Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

    Boronate Ester Formation: The boronate ester group is introduced through a borylation reaction, typically using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can target the indazole ring or the boronate ester, potentially yielding amines or boronic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are essential for Suzuki-Miyaura reactions, along with bases like potassium carbonate (K2CO3).

Major Products

    Oxidation: Cyclopropyl ketones or alcohols.

    Reduction: Amines or boronic acids.

    Substitution: Various substituted indazoles with different aryl or vinyl groups.

Scientific Research Applications

3-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group can form reversible covalent bonds with diols, making it useful in enzyme inhibition. The indazole core can interact with various biological targets, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-1-methyl-1H-indazole: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    5-Bromo-3-cyclopropyl-1-methyl-1H-indazole: Contains a bromine atom instead of the boronate ester, leading to different reactivity and applications.

    3-Cyclopropyl-1-methyl-5-phenyl-1H-indazole:

Uniqueness

The presence of the boronate ester group in 3-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of substituents. This versatility sets it apart from similar compounds and expands its range of applications in synthetic chemistry and beyond.

Properties

IUPAC Name

3-cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O2/c1-16(2)17(3,4)22-18(21-16)12-8-9-14-13(10-12)15(11-6-7-11)19-20(14)5/h8-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHYDSQXNSRXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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